molecular formula C11H15NaO2 B8307824 Sodium adamantanecarboxylate

Sodium adamantanecarboxylate

Cat. No.: B8307824
M. Wt: 202.22 g/mol
InChI Key: WVABPFKQHOCNMF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium adamantanecarboxylate is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is notable for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Sodium adamantanecarboxylate can be synthesized through several methods. One common approach involves the carboxylation of adamantane. This process typically uses formic acid and sulfuric acid as reagents. The reaction conditions require careful temperature control and the use of a good hood due to the evolution of carbon monoxide . Industrial production methods often involve similar carboxylation reactions but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Sodium adamantanecarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Sodium adamantanecarboxylate involves its ability to undergo complexation reactions with other molecules. For example, it can form complexes with cyclohexaamylose, inhibiting phenyl ester hydrolysis . This property makes it useful in various biochemical applications.

Comparison with Similar Compounds

Sodium adamantanecarboxylate is unique due to its adamantane-derived structure. Similar compounds include:

Properties

Molecular Formula

C11H15NaO2

Molecular Weight

202.22 g/mol

IUPAC Name

sodium;adamantane-1-carboxylate

InChI

InChI=1S/C11H16O2.Na/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H,12,13);/q;+1/p-1

InChI Key

WVABPFKQHOCNMF-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approximately 10 g (0.06 mole) of adamantane carboxylic acid was added to 150 ml of ethanol. An equivalent number of moles (2.2 g) of sodium hydroxide also was added to the methanol and the solution was stirred for approximately 15 minutes. This resulted in the formation of sodium adamantane carboxylate. To this reaction mixture was added 7.72 g (0.05 mole) of onitrobenzyl chloride. The resulting solution was heated to reflux temperature and stirred at this temperature for 3 hours. The ester thus formed was precipitated by adding 250 ml, in 1 aliquot, of water. The mixture was cooled to ambient temperature and the precipitate was separated by vacuum filtration. The precipitate was recrystallized from 500 ml of a one-to-one by volume solution of ethanol and water to yield approximately 6.4 g of o-nitrobenzyl adamantane carboxylate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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